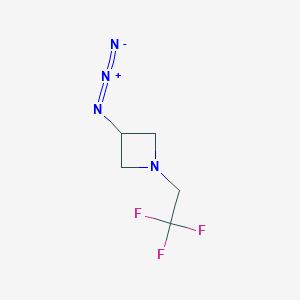
3-Azido-1-(2,2,2-trifluoroethyl)azetidine
Descripción general
Descripción
3-Azido-1-(2,2,2-trifluoroethyl)azetidine is a useful research compound. Its molecular formula is C5H7F3N4 and its molecular weight is 180.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
- It exhibits potent bactericidal activity against various members of the family Enterobacteriaceae, including strains of Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, Shigella flexneri, and Enterobacter aerogenes .
Target of Action
Mode of Action
- 3-Azido-1-(2,2,2-trifluoroethyl)azetidine (referred to as AZT) must be activated to the nucleotide level to inhibit cellular metabolism. AZT is a substrate for E. coli thymidine kinase. Spontaneously arising AZT-resistant mutants lack thymidine kinase. Intact E. coli cells convert AZT to its mono-, di-, and triphosphate metabolites. AZT-5’-triphosphate, the most potent metabolite, acts as a specific DNA chain terminator. It inhibits replicative DNA synthesis in susceptible microorganisms .
Análisis Bioquímico
Biochemical Properties
3-Azido-1-(2,2,2-trifluoroethyl)azetidine plays a significant role in biochemical reactions due to its reactive azido group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in click chemistry reactions, where the azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This interaction is crucial for labeling and tracking biomolecules in complex biological systems. Additionally, the trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its interactions with cellular components .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form stable triazole linkages through click chemistry can be used to tag and visualize specific proteins within cells, providing insights into protein localization and function. Furthermore, the trifluoroethyl group may enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The azido group can undergo cycloaddition reactions with alkynes, forming triazole linkages that are stable and biocompatible. This property is exploited in bioorthogonal chemistry, where the compound can selectively label biomolecules without interfering with native cellular processes. Additionally, the trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to enzyme inhibition or activation and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the azido group is relatively stable under physiological conditions, allowing for prolonged labeling and tracking of biomolecules. The trifluoroethyl group may undergo metabolic degradation, affecting the compound’s overall stability and efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively label target biomolecules. At higher doses, potential toxic or adverse effects may be observed, including disruption of cellular processes and metabolic pathways. It is essential to determine the optimal dosage that balances efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The azido group can be metabolized through reduction or cycloaddition reactions, while the trifluoroethyl group may undergo oxidative metabolism. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its transport across cell membranes. Additionally, the compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within cells, where it exerts its activity or function. For example, the azido group can be used to label mitochondrial proteins, allowing for the study of mitochondrial dynamics and function. The trifluoroethyl group may also influence the compound’s localization by affecting its interactions with cellular membranes .
Propiedades
IUPAC Name |
3-azido-1-(2,2,2-trifluoroethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)3-12-1-4(2-12)10-11-9/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVFKNKOQLXTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


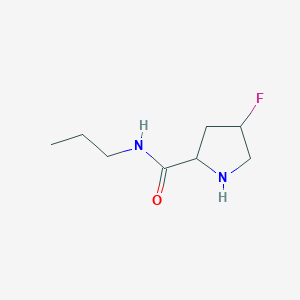
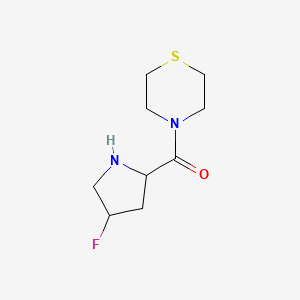
![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475819.png)
![2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475820.png)
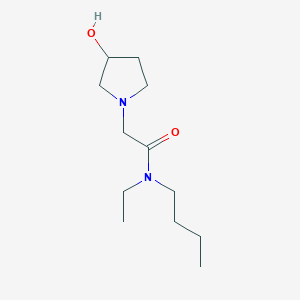
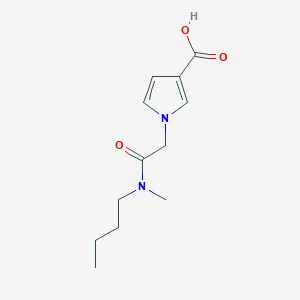
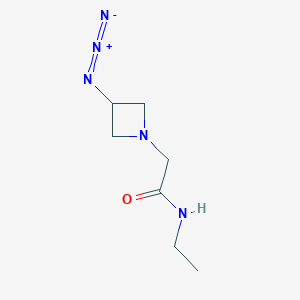
![1-(cyclopropylmethyl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475829.png)
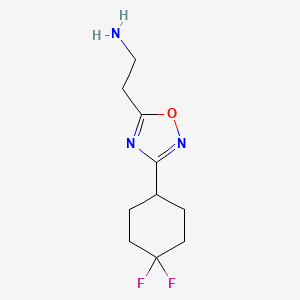
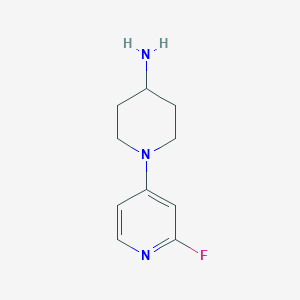
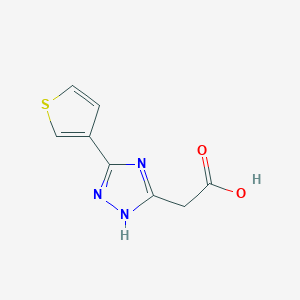

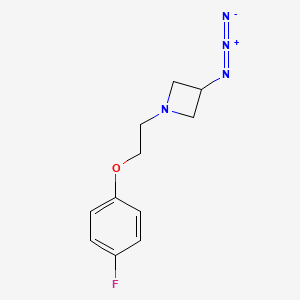
![1-Methyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475840.png)
